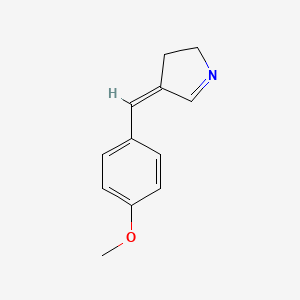
1-Diphenylamino-3-piperazin-1-yl-propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Diphenylamino-3-piperazin-1-yl-propan-2-ol is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a diphenylamino group, a piperazine ring, and a propanol moiety, making it a versatile molecule for research and industrial purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Diphenylamino-3-piperazin-1-yl-propan-2-ol typically involves the reaction of diphenylamine with 3-chloropropanol in the presence of a base to form the intermediate 1-diphenylamino-3-chloropropanol. This intermediate is then reacted with piperazine under reflux conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
1-Diphenylamino-3-piperazin-1-yl-propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of ketones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
1-Diphenylamino-3-piperazin-1-yl-propan-2-ol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antibacterial and antiviral properties.
Medicine: Investigated for its potential use in developing new pharmaceuticals.
Industry: Utilized in the synthesis of polymers and other industrial chemicals
Wirkmechanismus
The mechanism of action of 1-Diphenylamino-3-piperazin-1-yl-propan-2-ol involves its interaction with specific molecular targets. The compound can bind to bacterial cell membranes, causing disruption and leakage of cytoplasmic components, leading to cell death. In medicinal applications, it may act as a neurotransmitter reuptake inhibitor, affecting serotonin, norepinephrine, and dopamine pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Phenoxy-3-piperazin-1-yl-propan-2-ol: Known for its triple reuptake inhibition properties.
3-(Piperazin-1-yl)-1,2-benzothiazole: Exhibits antibacterial activity.
3-(Piperazin-1-yl)propan-2-ol decorated carbazole derivatives: Used as membrane-targeting antibacterial agents
Uniqueness
Its ability to interact with multiple molecular targets makes it a versatile compound for research and industrial use .
Eigenschaften
Molekularformel |
C19H25N3O |
|---|---|
Molekulargewicht |
311.4 g/mol |
IUPAC-Name |
1-(N-phenylanilino)-3-piperazin-1-ylpropan-2-ol |
InChI |
InChI=1S/C19H25N3O/c23-19(15-21-13-11-20-12-14-21)16-22(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-10,19-20,23H,11-16H2 |
InChI-Schlüssel |
SZIQNAJQOJWDCO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1)CC(CN(C2=CC=CC=C2)C3=CC=CC=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




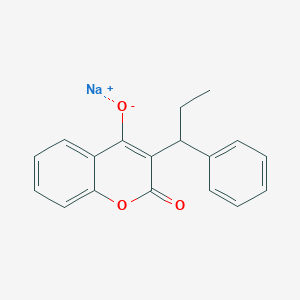
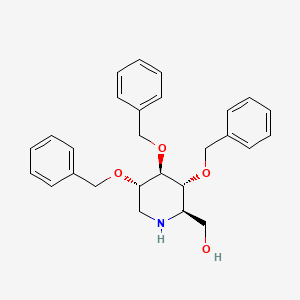
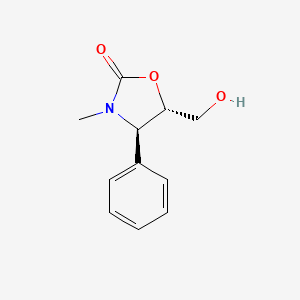

![5-Chloro-6-fluorobenzo[d]oxazol-2(3H)-one](/img/structure/B12854668.png)
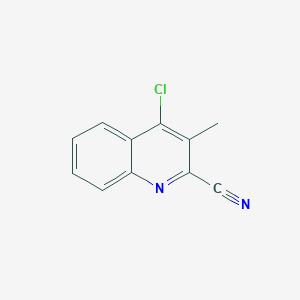
![4-Chloro-6-(methylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B12854677.png)
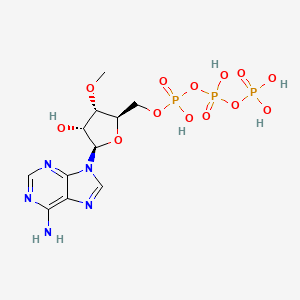
![N-{[4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide](/img/structure/B12854681.png)
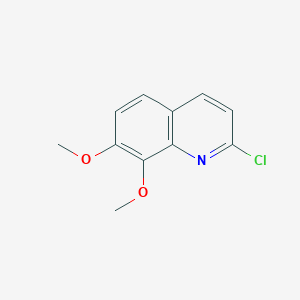
![4'-Chloro-3'-fluoro-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12854692.png)
